Compound Description: This compound is a pyrazole derivative featuring a furan ring and a benzenesulfonamide moiety. [] The molecule exhibits significant twists, with the pyrazole ring significantly out of plane with both the furan and benzene rings. The compound was found to form supramolecular chains and layers through hydrogen bonding interactions.
Compound Description: This is a novel pyrazolylpyrimidine derivative that exhibits herbicidal activity. [] It demonstrates significant inhibitory activity against the root growth of Pennisetum alopecuroides L.
Relevance: While structurally different, this compound shares the core feature of a trifluoromethyl-substituted pyrazole ring with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Additionally, both compounds contain a six-membered nitrogen-containing heterocycle linked to the pyrazole ring (pyrimidine in this case, pyridine in the target compound).
Compound Description: This compound is another novel pyrazolylpyrimidine derivative with notable herbicidal activity. [] Specifically, it demonstrates strong inhibition of chlorophyll levels in Pennisetum alopecuroides L. seedlings.
Relevance: Similar to the previous compound, this molecule possesses a trifluoromethyl-substituted pyrazole ring like N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Both compounds also feature a pyrimidine ring linked to the pyrazole, though the target compound uses a pyridine ring instead.
Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [, ] It was designed by superpositioning different chemical structures known to inhibit GlyT1, resulting in enhanced inhibitory activity. [] TP0439150 demonstrated significant effects in various rodent models for schizophrenia. []
Relevance: This compound and N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide share a trifluoromethyl-substituted pyridine ring. Additionally, both compounds contain a pyrazole moiety, although the substitution pattern on the pyrazole ring differs between the two.
Compound Description: This compound is another potent and orally available GlyT1 inhibitor. [] It was designed as a back-up compound to TP0439150, exhibiting improved drug-likeness properties and a favorable pharmacokinetic profile. []
Relevance: This compound shares the pyridine ring with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Additionally, both compounds feature a nitrogen-containing five-membered heterocycle attached to the pyridine ring (imidazole in this case, pyrazole in the target compound).
Compound Description: This acylthiourea derivative combines a pyrazole moiety with chloride and trifluoromethyl substituents. [, ] The specific combination of these structural features aims to enhance its bioactivity, potentially in areas like antimicrobial, sterilization, insecticide, herbicidal, and even HIV treatment. [, ]
Relevance: This compound features a pyrazole ring substituted with a trifluoromethyl group similar to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Although the substitution pattern and attached groups differ, the presence of this core structural motif suggests potential similarities in their chemical properties.
Compound Description: This compound is a pyrazoline derivative featuring a pyridine ring and a diethylaniline substituent. [] The pyrazoline ring adopts an envelope conformation, and the molecule exhibits significant twists between its various ring systems.
Relevance: This compound is structurally related to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide due to the shared presence of both a pyridine ring and a pyrazole-based moiety. Though the pyrazole in this compound is a partially saturated pyrazoline and lacks the trifluoromethyl substitution, the overall structural similarity suggests potential commonalities in their chemical behavior.
p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide
Compound Description: These two compounds are part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides. [] They were synthesized and characterized to investigate their hydrogen bonding patterns and potential biological activity.
Relevance: These compounds are relevant to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide as they share the sulfonamide functional group linked to a nitrogen-containing heterocycle. While the heterocyclic system in these compounds is an indole instead of pyrazole and pyridine, the presence of this shared structural feature warrants their inclusion as related compounds.
Compound Description: This compound is a high-affinity A2B adenosine receptor (AdoR) antagonist with high selectivity over other AdoR subtypes. [] It was identified through a structure-activity relationship study focusing on 8-(C-4-pyrazolyl) xanthines, aiming to develop potential therapeutic agents for asthma. []
Relevance: This compound shares the structural motif of a trifluoromethyl-substituted benzyl group attached to a pyrazole ring with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Although the target compound utilizes a trifluoromethyl-substituted pyrazole linked to an ethylpyridine chain, the presence of this common structural element in both compounds is noteworthy.
Compound Description: This compound is part of a series of novel pyridine derivatives containing various heterocyclic rings, synthesized to explore their anticancer activity. [] The specific compound incorporates a 1,3,4-oxadiazole or 1,3,4-thiadiazole ring linked to a trifluoromethyl-substituted pyridine. []
Relevance: This compound is structurally related to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide due to the shared presence of a trifluoromethyl-substituted pyridine ring. Although the target compound features a pyrazole ring and sulfonamide group instead of the oxa/thiadiazole and aniline moieties, the common pyridine core warrants their consideration as related compounds.
Compound Description: This compound is another member of the series of novel pyridine derivatives designed and synthesized to investigate their anticancer potential. [] It features a 3,5-dimethyl-1H-pyrazol-1-yl group connected to a trifluoromethyl-substituted pyridine via a methanone linker. []
Relevance: This compound shares the trifluoromethyl-substituted pyridine ring with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Both compounds also incorporate a pyrazole moiety, although their substitution patterns and attachment points differ.
Compound Description: This compound represents a series of novel sulfonamide drugs designed with a pyrazole, pyridine linked nucleus. [] The synthesis involved reacting a sulfonamide drug with a substituted pyrazolopyridine derivative. [] These compounds were evaluated for their antimicrobial activity.
Relevance: This compound shares the key structural feature of a pyridine ring linked to a sulfonamide group with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Although the specific connection and additional substituents differ, this shared structural motif suggests potential similarities in their chemical properties.
Compound Description: This group of compounds represents a series of pyrazolo[4,3-c]pyridine derivatives synthesized by transforming a pyrazole precursor with various N-nucleophiles. [] The compounds were designed to explore their potential biological activity.
Relevance: These compounds are structurally related to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide due to the shared presence of a fused pyrazole-pyridine system. While the specific ring fusion and additional substituents differ, the presence of this core structural motif makes these compounds relevant to the target compound.
Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor that exhibits vasodilatory effects on the pulmonary vascular bed. [] It has shown potential for treating pulmonary hypertension in rats, demonstrating its ability to reduce pulmonary arterial pressure. []
Relevance: This compound shares a pyridine ring as a core structural element with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Though the target compound additionally features a pyrazole and sulfonamide group, the presence of this common pyridine motif warrants its inclusion as a related compound.
Compound Description: This aminopyrazole compound selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. [] It reduces Mcl-1 levels and, when combined with Bcl2 inhibitors, synergistically induces apoptosis in pancreatic cancer cell lines. []
Relevance: Analog 24 is structurally related to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide due to the shared presence of a pyrazole ring. While the target compound features a trifluoromethyl substituent and a connection to a pyridine ring, both compounds showcase the pyrazole moiety as a central element in their structures.
Compound Description: This compound is a cyclooxygenase-2 (COX-2)-specific fluorescent biomarker designed for imaging COX-2 overexpression in cancer. [] It combines a COX-2 inhibitor with a 7-nitrobenzofurazan (NBD) fluorophore, exhibiting strong COX-2 inhibitory potency and selectivity. []
Relevance: This compound is structurally related to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide because they both contain a trifluoromethyl-substituted pyrazole ring linked to a sulfonamide group. Despite the different aromatic systems attached to the sulfonamide, the shared pyrazole-sulfonamide motif suggests potential similarities in their chemical properties.
Ir(BTBP)2mepzpy and Ir(BTBP)2phpzpy
Compound Description: These two iridium(III) complexes (where BTBP = 2',6'-bis(trifluoromethyl)-2,4'-bipyridine, mepzpy = 2-(3-methyl-1H-pyrazol-5-yl)pyridine, and phpzpy = 2-(3-2-(3-phenyl-1H-pyrazol-5-yl))pyridine) were synthesized for use in organic light-emitting diodes (OLEDs). [] They emit bluish green light with high quantum efficiencies, contributing to high-efficiency OLEDs with low efficiency roll-off. []
Relevance: Both Ir(BTBP)2mepzpy and Ir(BTBP)2phpzpy incorporate a pyrazole ring as a key component of their ancillary ligands, similar to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. While the target compound features a trifluoromethyl substituent and a connection to a pyridine ring via an ethyl linker, the presence of the pyrazole ring in all three compounds makes them structurally related.
Compound Description: These compounds served as the starting materials for synthesizing various heterocyclic compounds, including pyrazolothienopyridines, oxadiazole-2-thiols, and pyrazolidine-3,5-diones. [] These newly synthesized compounds were tested for their anti-Alzheimer and anti-COX-2 activities. []
Relevance: This class of compounds shares the pyridine ring as a core structural element with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Although the target compound features a pyrazole ring and a sulfonamide group, the presence of this common pyridine motif warrants their inclusion as related compounds.
Compound Description: This compound is an unexpected oxidation product formed from the rearrangement of a human neutrophil elastase inhibitor, AZD9819, in blood plasma samples. [, ] The rearrangement, initiated by lipid peroxide-mediated epoxidation, converts the original six-membered pyrazinone-carboxamide core into a five-membered oxazole derivative. [, ]
Relevance: This compound showcases a trifluoromethylphenyl group as a key structural element, similar to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, which contains a trifluoromethylpyrazole moiety. Though the target compound lacks the oxazole ring and possesses a pyridine ring instead of a cyanophenyl group, the presence of this shared trifluoromethylphenyl motif highlights a structural relationship between them.
5,8-dimethyl-2-[2-((1-11C-methyl)-4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine (11C-Lu AE92686) and 3H-Lu AE92686
Compound Description: 11C-Lu AE92686 is a novel radiolabeled ligand developed for PET imaging of phosphodiesterase 10A (PDE10A) in the brain. [] 3H-Lu AE92686 is its tritiated analog. [] Both compounds exhibit high specificity and selectivity for PDE10A-expressing regions in the brain. []
Relevance: While not directly sharing specific structural features with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, these compounds highlight the exploration of diverse heterocyclic systems in medicinal chemistry, similar to the target compound which combines pyrazole and pyridine moieties.
Compound Description: MP-10 is a PDE10A inhibitor that is structurally different from Lu AE92686. [] It is used in preclinical studies to validate the binding specificity of Lu AE92686. []
Overview
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound notable for its unique structural features and potential therapeutic applications. This compound consists of a cyclopentyl group, a trifluoromethyl-substituted pyrazole, and a pyridine sulfonamide moiety. It belongs to the class of sulfonamide derivatives, which have garnered significant interest in medicinal chemistry for their anti-inflammatory properties and ability to inhibit specific biological pathways.
Source
The compound is identified by its CAS number 2034507-00-9 and has a molecular formula of C16H19F3N4O2S, with a molecular weight of approximately 388.4 g/mol. The synthesis and characterization of this compound have been documented in various chemical databases and publications, indicating its relevance in current research.
Classification
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide falls under the classification of sulfonamides and pyrazole derivatives. These compounds are often explored for their pharmacological activities, particularly in the context of anti-inflammatory and analgesic effects.
Synthesis Analysis
Methods
The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide typically involves multiple synthetic steps, starting from readily available precursors.
Preparation of Trifluoromethyl-Pyrazole: This can be achieved by reacting hydrazine with trifluoromethyl acrylonitrile under acidic conditions.
Formation of Ethylamine Intermediate: The trifluoromethyl-pyrazole is then reacted with ethylene diamine to yield 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.
Sulfonamide Formation: The final step involves the reaction of the ethylamine intermediate with pyridine-3-sulfonyl chloride to yield the target sulfonamide compound.
Technical Details
The reactions are typically carried out under controlled conditions to optimize yield and purity, often involving solvents such as dimethylformamide or dichloromethane. Reaction conditions such as temperature and time are crucial for achieving the desired product.
Molecular Structure Analysis
Data
Key structural data includes:
Molecular Formula: C16H19F3N4O2S
Molecular Weight: 388.4 g/mol
CAS Number: 2034507-00-9
Chemical Reactions Analysis
Reactions
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide exhibits typical reactivity associated with sulfonamides and pyrazole derivatives. Common reactions include:
Acid-base reactions: The sulfonamide group can act as a weak acid.
Nucleophilic substitutions: The trifluoromethyl group can undergo nucleophilic attack due to its electrophilic nature.
Hydrolysis reactions: The sulfonamide bond may be hydrolyzed under certain conditions.
Technical Details
These reactions are significant in exploring the compound's biological activity and potential modifications for enhanced efficacy.
Mechanism of Action
Process
The mechanism of action involves the interaction of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide with specific biological targets, such as enzymes involved in inflammatory pathways.
Data
Research indicates that this compound may inhibit cyclooxygenase enzymes or other inflammatory mediators, leading to reduced synthesis of pro-inflammatory cytokines. This inhibition results in significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Physical and Chemical Properties Analysis
Physical Properties
While specific physical properties such as melting point and boiling point are not readily available, the compound is expected to exhibit stability under standard laboratory conditions.
Chemical Properties
Key chemical properties include:
Solubility: Likely soluble in organic solvents like dimethyl sulfoxide or ethanol.
Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
Relevant data from chemical databases indicate that this compound's unique trifluoromethyl group enhances its lipophilicity and bioavailability compared to other sulfonamides.
Applications
Scientific Uses
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide has potential applications in medicinal chemistry, particularly as an anti-inflammatory agent. Its unique structure suggests it could serve as a lead compound for developing new therapeutic agents targeting similar inflammatory pathways.
Research continues into its efficacy in treating various conditions such as arthritis and other inflammation-related disorders, highlighting its importance in pharmaceutical development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.